

Tanzawaic Acid E: A Fungal Polyketide with Anti-Inflammatory Potential

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Compound of Interest

Compound Name: *Tanzawaic acid E*

Cat. No.: B15593096

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Discovery and Origin of Tanzawaic Acid E

Tanzawaic acid E is a polyketide natural product that belongs to a class of compounds characterized by a substituted decalin ring system fused to a side chain. First discovered from fungi of the genus *Penicillium*, **Tanzawaic acid E** and its analogues have since been isolated from various ecological niches, highlighting the metabolic diversity of this fungal genus.

The producing organisms are predominantly species of *Penicillium*, with *Penicillium steckii* being a notable source.^[1] Strains of this fungus have been isolated from diverse environments, including freshwater sediments and as endophytes in marine organisms such as deep-sea corals.^{[2][3]} The wide distribution of tanzawaic acid-producing fungi suggests their potential ecological roles and their adaptability to different environmental conditions.

The biosynthesis of the tanzawaic acid core structure proceeds via a polyketide pathway.^[4] Genetic studies have identified a specific polyketide synthase (PKS) gene, *PsPKS1*, in *Penicillium steckii* that is responsible for the synthesis of the characteristic decalin core of tanzawaic acids.

Physicochemical and Spectroscopic Data

The structural elucidation of **Tanzawaic acid E** has been accomplished through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and

High-Resolution Mass Spectrometry (HRMS). The following tables summarize the key quantitative data for **Tanzawaic acid E**.

Table 1: Physicochemical Properties of **Tanzawaic Acid E**

Property	Value	Reference
Molecular Formula	C ₁₈ H ₂₆ O ₃	[5]
Molecular Weight	290.40 g/mol	[5]
Appearance	Colorless plate crystals	
Optical Rotation	Specific rotation values have been reported for various tanzawaic acid derivatives, but a specific value for Tanzawaic acid E was not found in the reviewed literature.	[2]
HRMS (ESI+)	m/z 313.1780 [M+Na] ⁺ (calc. for C ₁₈ H ₂₆ O ₃ Na, 313.1780)	[5]

Table 2: ¹H NMR Spectroscopic Data for **Tanzawaic Acid E** (500 MHz, DMSO-d₆)

Position	δ (ppm)	Multiplicity	J (Hz)
COOH	12.14	s	
14	7.22	dd	15.0, 10.5
12	6.34	dd	15.0, 10.5
13	6.22	dd	15.0, 10.5
15	5.79	d	15.0

Table 3: ¹³C NMR Spectroscopic Data for **Tanzawaic Acid E** (125 MHz, DMSO-d₆)

Position	δ (ppm)	Type
16	167.7	C
12	150.0	CH
14	144.7	CH
3	132.0	CH
4	132.0	CH
13	126.3	CH
15	119.9	CH
6	70.9	CH
10	70.3	CH2
1	48.5	CH
8a	46.0	CH
7	44.5	CH2
5	40.1	CH2
2	36.7	CH
4a	36.7	CH
8	31.4	CH
11	22.5	CH3
9	16.3	CH3

Experimental Protocols

Fermentation of *Penicillium* sp.

The following is a general protocol for the fermentation of a tanzawaic acid-producing *Penicillium* species, based on methods described in the literature. Specific parameters may need to be optimized for different strains.

- Strain and Culture Media: A pure culture of *Penicillium* sp. (e.g., a strain isolated from freshwater sediment) is used. The fungus is typically cultured on Potato Dextrose Agar (PDA) plates (20 g/L dextrose, 15 g/L agar powder in distilled water, pH 5.4–5.8) for initial growth.^[6] For large-scale fermentation, a liquid medium such as Potato Dextrose Broth (PDB) is used.
- Inoculation and Fermentation: A small piece of the agar containing the mycelium is used to inoculate a flask containing the liquid culture medium. The culture is incubated at room temperature (approximately 25°C) for a period of 14-21 days under static or shaking conditions.
- Extraction: After the incubation period, the culture broth and mycelium are separated by filtration. The culture filtrate is extracted multiple times with an organic solvent, typically ethyl acetate.^[7] The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield a crude extract.

Isolation and Purification of Tanzawaic Acid E

The crude extract is subjected to a series of chromatographic steps to isolate **Tanzawaic acid E**.

- Initial Fractionation: The crude extract is typically first fractionated using vacuum liquid chromatography (VLC) or flash chromatography on a silica gel column. A gradient of solvents, such as a mixture of n-hexane and ethyl acetate, is used to elute fractions of increasing polarity.
- Further Chromatographic Purification: Fractions containing tanzawaic acids, identified by thin-layer chromatography (TLC) analysis, are pooled and further purified. This often involves repeated column chromatography on silica gel or Sephadex LH-20.
- High-Performance Liquid Chromatography (HPLC): The final purification of **Tanzawaic acid E** is typically achieved by reversed-phase High-Performance Liquid Chromatography (HPLC).^[7] A C18 column is commonly used with a mobile phase consisting of a gradient of acetonitrile and water.

Anti-Inflammatory Activity Assays

The anti-inflammatory properties of **Tanzawaic acid E** can be evaluated using in vitro cell-based assays.

- Cell Culture: The murine macrophage cell line RAW 264.7 is a standard model for these assays. Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics.
- Nitric Oxide (NO) Production Assay:
 - RAW 264.7 cells are seeded in 96-well plates and allowed to adhere.
 - The cells are pre-treated with various concentrations of **Tanzawaic acid E** for 1 hour.
 - Inflammation is induced by adding lipopolysaccharide (LPS) to the culture medium.
 - After a 24-hour incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
- Western Blot Analysis for iNOS and COX-2 Expression:
 - Cells are treated with **Tanzawaic acid E** and/or LPS as described above.
 - After the treatment period, total cell lysates are prepared.
 - Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
 - The membrane is probed with primary antibodies specific for iNOS, COX-2, and a loading control (e.g., β -actin).
 - The protein bands are visualized using a chemiluminescence detection system.

NF- κ B Translocation Assay

The effect of **Tanzawaic acid E** on the NF- κ B signaling pathway can be assessed by monitoring the translocation of the NF- κ B p65 subunit from the cytoplasm to the nucleus.

- Immunofluorescence Staining:
 - RAW 264.7 cells are grown on coverslips in a 24-well plate.

- Cells are pre-treated with **Tanzawaic acid E**, followed by stimulation with LPS.
- After treatment, the cells are fixed, permeabilized, and incubated with a primary antibody against the p65 subunit of NF-κB.
- A fluorescently labeled secondary antibody is then added.
- The coverslips are mounted on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
- The subcellular localization of p65 is observed using a fluorescence microscope.

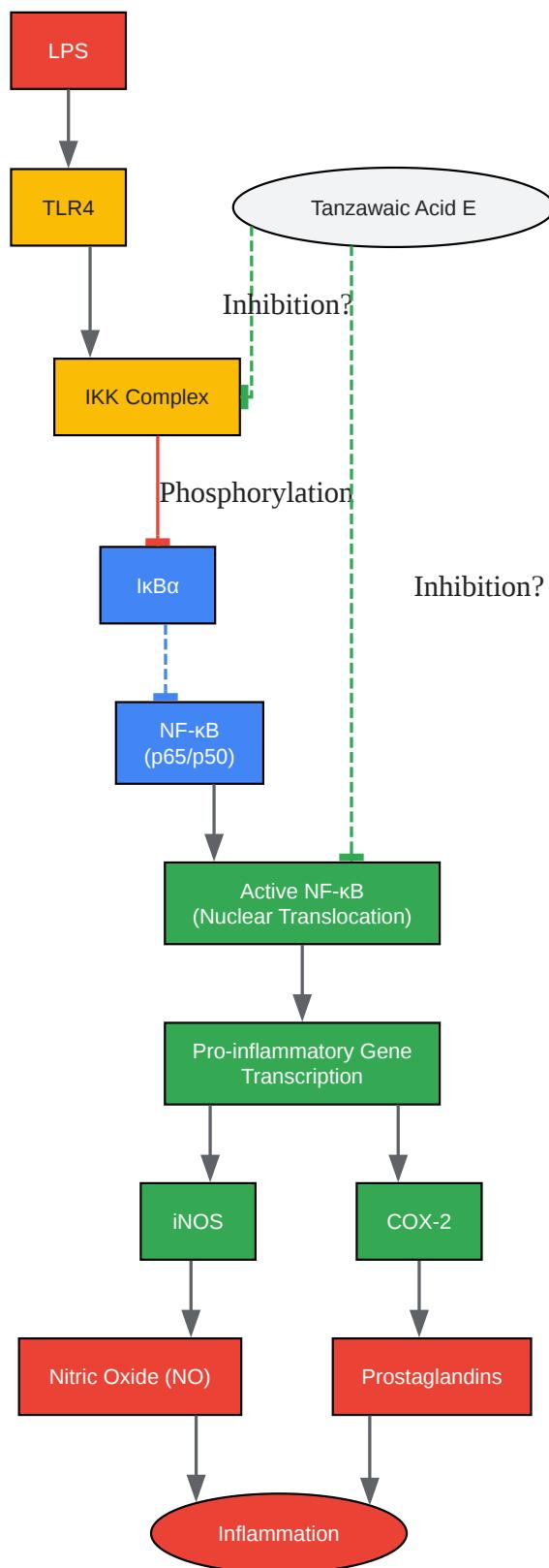
- Reporter Gene Assay:
 - A cell line stably transfected with a reporter plasmid containing NF-κB binding sites upstream of a reporter gene (e.g., luciferase) is used.
 - The cells are treated with **Tanzawaic acid E** and a stimulus (e.g., TNF-α).
 - The activity of the reporter gene is measured, which corresponds to the activation of NF-κB.^[8]

Signaling Pathways and Logical Relationships

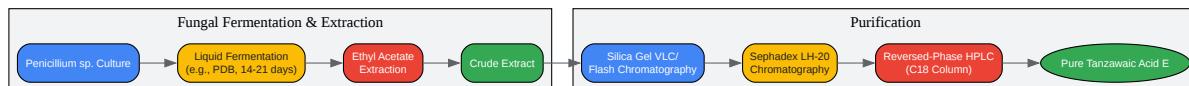
Tanzawaic acid E and its derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. One of the primary targets is the Nuclear Factor-kappa B (NF-κB) pathway.

In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκBα. Upon stimulation by inflammatory signals such as LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.^{[9][10]} This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus, where it binds to the promoters of pro-inflammatory genes, including those encoding inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). The expression of these enzymes leads to the production of nitric oxide (NO) and prostaglandins, respectively, which are key mediators of inflammation.

Some tanzawaic acid derivatives have been shown to inhibit the LPS-induced activation of NF- κ B.^[4] While the precise mechanism for **Tanzawaic acid E** is still under investigation, it is plausible that it interferes with one or more steps in this pathway, such as the phosphorylation of I κ B α or the nuclear translocation of NF- κ B.

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Caption: Proposed mechanism of anti-inflammatory action of **Tanzawaic Acid E** via inhibition of the NF- κ B signaling pathway.



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